(S)-N-Methyl-(2-methyl-1-trifluoromethyl-propyl)-amine

Chiral amine Trifluoromethyl building block Procurement gap

(S)-N-Methyl-(2-methyl-1-trifluoromethyl-propyl)-amine (IUPAC: (2S)-1,1,1-trifluoro-N,3-dimethylbutan-2-amine; CAS 1349702-21-1) is a chiral, trifluoromethylated secondary amine with molecular formula C₆H₁₂F₃N and molecular weight 155.16 g/mol. It belongs to the class of α-trifluoromethyl amines, which are important synthetic building blocks for bioactive molecule design owing to the stereoelectronic effects imparted by the –CF₃ group.

Molecular Formula C6H12F3N
Molecular Weight 155.16 g/mol
CAS No. 1349702-21-1
Cat. No. B12844551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Methyl-(2-methyl-1-trifluoromethyl-propyl)-amine
CAS1349702-21-1
Molecular FormulaC6H12F3N
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESCC(C)C(C(F)(F)F)NC
InChIInChI=1S/C6H12F3N/c1-4(2)5(10-3)6(7,8)9/h4-5,10H,1-3H3/t5-/m0/s1
InChIKeyKJFAZMSMBYNUOV-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N-Methyl-(2-methyl-1-trifluoromethyl-propyl)-amine (CAS 1349702-21-1): Chiral Amine Procurement Specifications


(S)-N-Methyl-(2-methyl-1-trifluoromethyl-propyl)-amine (IUPAC: (2S)-1,1,1-trifluoro-N,3-dimethylbutan-2-amine; CAS 1349702-21-1) is a chiral, trifluoromethylated secondary amine with molecular formula C₆H₁₂F₃N and molecular weight 155.16 g/mol . It belongs to the class of α-trifluoromethyl amines, which are important synthetic building blocks for bioactive molecule design owing to the stereoelectronic effects imparted by the –CF₃ group [1]. However, compound-specific primary evidence such as pharmacological data, comparative assay results, or patent-backed application data remain absent from the publicly searchable academic and patent literature.

(S)-N-Methyl-(2-methyl-1-trifluoromethyl-propyl)-amine: Why Stereochemistry and N‑Methylation Preclude Simple Analog Interchange


Generic substitution among α-trifluoromethyl amine analogs is not scientifically valid. The (S) absolute configuration at the carbon bearing the –CF₃ group, combined with N‑methylation, dictates the precise three-dimensional orientation of the amine and the steric/electronic environment of the nitrogen lone pair. Even closely related analogs such as (1S)-2-methyl-1-(trifluoromethyl)propylamine (primary amine) or the N‑unsubstituted variant differ fundamentally in hydrogen-bond donor/acceptor capacity, basicity, and steric profile, which can alter binding kinetics, metabolic stability, and off-target profiles [1]. Without direct comparative data, any claim of interchangeability is unsupported and presents a material risk in structure-activity campaigns.

(S)-N-Methyl-(2-methyl-1-trifluoromethyl-propyl)-amine: Quantified Differentiation Evidence Table


Critical Evidence Gap: No Quantifiable Comparator Data Available for Procurement Decisions

An exhaustive search of primary research articles, patents (including Google Patents, Espacenet, and WIPO databases), and authoritative chemical registries (PubChem, ChEMBL) for CAS 1349702-21-1 returned no direct head-to-head comparisons, no quantitative biological or physicochemical differentiation data, and no assay results that could be linked to a specific comparator. The compound is listed only on supplier databases such as Chemsrc and Evitachem (both excluded per the source exclusion rules), with no accompanying analytical data beyond molecular formula and weight. The closest partial comparator, (1S)-2-methyl-1-(trifluoromethyl)propylamine (CAS 1131737-01-3), is a primary amine with a molecular weight of 141.13 g/mol and lacks the N‑methyl substituent, but no study has compared these two compounds under any assay condition. Consequently, no Evidence_Item meets the minimum quantitative criteria for Core Evidence Admission as defined in the generation rules.

Chiral amine Trifluoromethyl building block Procurement gap

(S)-N-Methyl-(2-methyl-1-trifluoromethyl-propyl)-amine: Evidence-Grounded Application Scenarios


Chiral Building Block for Medicinal Chemistry Libraries

Based strictly on the compound's structural class and the known utility of enantiopure α‑trifluoromethyl amines in drug design [1], (S)-N-Methyl-(2-methyl-1-trifluoromethyl-propyl)-amine may serve as a fragment or intermediate in the synthesis of candidate molecules where the (S)‑CF₃ stereocenter and N‑methyl secondary amine are required pharmacophoric elements. In the absence of direct kinetic or selectivity data, this scenario only applies to early-stage exploratory libraries where the building block is qualified internally.

Agrochemical Intermediate Exploration

Several patent families (e.g., JP6014512, JP5495618B2) describe optically active trifluoromethyl amine intermediates for agrochemical actives. While the specific compound CAS 1349702-21-1 is not exemplified in these patents, the class-level precedent suggests potential utility in crop protection chemistry, provided the enantiomer is resolved and adequately characterized.

Physicochemical Property Tuning in Lead Optimization

Incorporation of a trifluoromethyl group near a basic nitrogen center typically lowers pKa and increases lipophilicity (log P), which can influence permeability and metabolic stability. These effects are well documented at the class level but have not been measured specifically for this compound. Empirical measurement of pKa, log D, and CYP inhibition is required for any lead optimization program involving this scaffold.

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